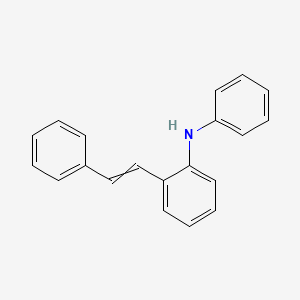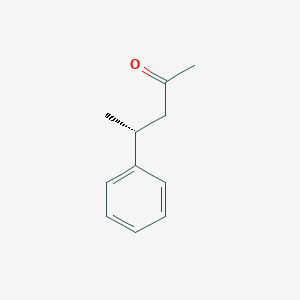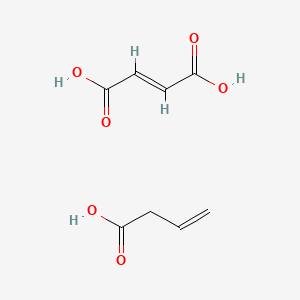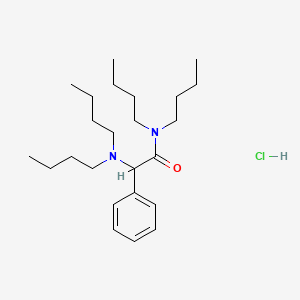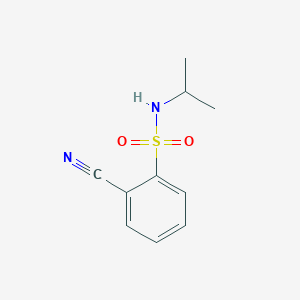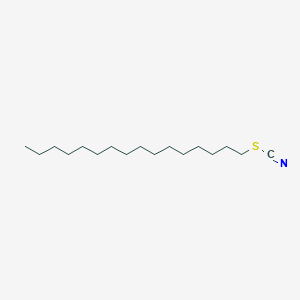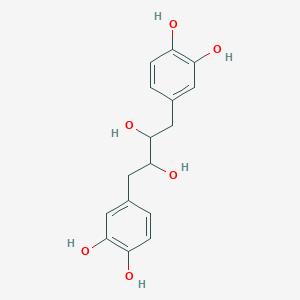
4,4'-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,3-dihydroxybutane-1,4-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) typically involves the reaction of benzene-1,2-diol derivatives with a suitable dihydroxybutane precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene-1,2-diol reacts with 2,3-dihydroxybutane-1,4-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4’-(1,3-Butadiynl-1,4-diyl)dibenzaldehyde
- 4,4’-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
Uniqueness
4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is unique due to its specific dihydroxybutane linker, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
65987-47-5 |
|---|---|
Molekularformel |
C16H18O6 |
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
4-[4-(3,4-dihydroxyphenyl)-2,3-dihydroxybutyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O6/c17-11-3-1-9(5-13(11)19)7-15(21)16(22)8-10-2-4-12(18)14(20)6-10/h1-6,15-22H,7-8H2 |
InChI-Schlüssel |
NEJYQCJBOMEZJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(CC2=CC(=C(C=C2)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



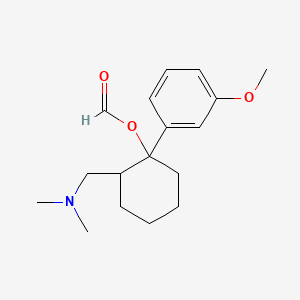

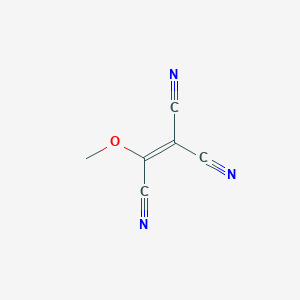
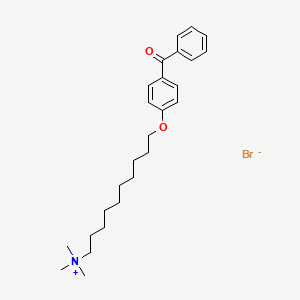
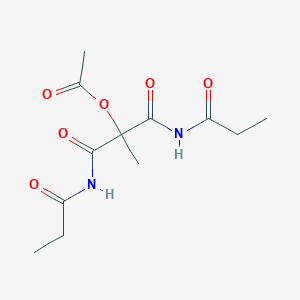
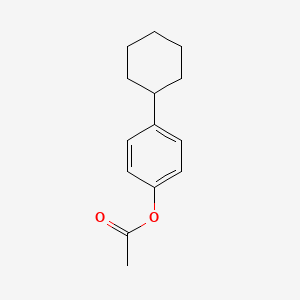
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
